molecular formula C26H20O10 B14869313 Moellendorffilin

Moellendorffilin

Cat. No.: B14869313
M. Wt: 492.4 g/mol
InChI Key: LRROJPIKHKKOOJ-KPWCQOOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of Moellendorffilin involves the reaction of methyl benzoate (or ethyl benzoate) with sodium hydroxide to produce the salts of benzoic acid and methanol. The salts are then acidified to obtain this compound . This method is relatively straightforward and commonly used in laboratory settings.

Chemical Reactions Analysis

Moellendorffilin undergoes various chemical reactions, including:

Scientific Research Applications

Moellendorffilin has a wide range of scientific research applications:

Mechanism of Action

Moellendorffilin exerts its effects by inhibiting kinase activity, which blocks the activity of proteins involved in cancer cell growth and survival. This inhibition leads to the induction of apoptosis in tumor cells, resulting in their destruction . The molecular targets and pathways involved include various kinases and signaling pathways critical for cell proliferation and survival.

Comparison with Similar Compounds

Moellendorffilin is structurally similar to several other compounds, including:

Properties

Molecular Formula

C26H20O10

Molecular Weight

492.4 g/mol

IUPAC Name

(1S,2R,14R,15S)-4,5,24,25-tetramethoxy-7,12,17,22-tetraoxaheptacyclo[13.11.0.02,14.03,11.06,10.018,26.019,23]hexacosa-3(11),4,6(10),8,18(26),19(23),20,24-octaene-13,16-dione

InChI

InChI=1S/C26H20O10/c1-29-21-15-11-12-14(13(11)25(27)35-17(15)9-5-7-33-19(9)23(21)31-3)26(28)36-18-10-6-8-34-20(10)24(32-4)22(30-2)16(12)18/h5-8,11-14H,1-4H3/t11-,12+,13-,14+

InChI Key

LRROJPIKHKKOOJ-KPWCQOOUSA-N

Isomeric SMILES

COC1=C(C2=C(C=CO2)C3=C1[C@@H]4[C@H]5[C@@H]([C@@H]4C(=O)O3)C(=O)OC6=C5C(=C(C7=C6C=CO7)OC)OC)OC

Canonical SMILES

COC1=C(C2=C(C=CO2)C3=C1C4C5C(C4C(=O)O3)C(=O)OC6=C5C(=C(C7=C6C=CO7)OC)OC)OC

Origin of Product

United States

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